Ethyl 2-(4-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetate
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Overview
Description
Ethyl 2-(4-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetate is a chemical compound with the molecular formula C9H16O5S and a molecular weight of 236.29 g/mol This compound is characterized by the presence of a thiopyran ring, which is a six-membered ring containing sulfur, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetate typically involves the reaction of tetrahydrothiopyran derivatives with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or THF.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amide or thioester derivatives.
Scientific Research Applications
Ethyl 2-(4-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetate has several scientific research applications:
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Ethyl 2-(4-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetate can be compared with other similar compounds, such as:
Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetate: Similar structure but with the ester group attached at a different position on the thiopyran ring.
Ethyl (2,6-dimethylphenyl)[(1,1-dioxide-tetrahydro-2H-thiopyran-4-yl)carbonyl]aminoacetate: Contains additional functional groups that may confer different chemical and biological properties.
Properties
Molecular Formula |
C9H16O5S |
---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
ethyl 2-(4-hydroxy-1,1-dioxothian-4-yl)acetate |
InChI |
InChI=1S/C9H16O5S/c1-2-14-8(10)7-9(11)3-5-15(12,13)6-4-9/h11H,2-7H2,1H3 |
InChI Key |
LOKVVFZARDBXOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCS(=O)(=O)CC1)O |
Origin of Product |
United States |
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